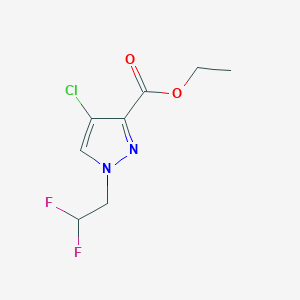

ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate (CAS: 1856044-41-1) is a pyrazole-based ester characterized by a 2,2-difluoroethyl group at the 1-position, a chlorine atom at the 4-position, and an ethyl carboxylate moiety at the 3-position. Its molecular formula is C₇H₇ClF₂N₂O₂, with a molar mass of 224.59 g/mol. Predicted properties include a density of 1.49 g/cm³, boiling point of 258.6°C, and a highly acidic pKa of -5.52, attributed to electron-withdrawing substituents enhancing proton dissociation .

Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their bioisosteric properties and metabolic stability. The 2,2-difluoroethyl group in this compound may improve lipophilicity and bioavailability, while the chlorine atom could modulate reactivity in substitution reactions .

Properties

IUPAC Name |

ethyl 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF2N2O2/c1-2-15-8(14)7-5(9)3-13(12-7)4-6(10)11/h3,6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMBNVJBDKJSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ethyl 4-chloro-1H-pyrazole-3-carboxylate and 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Chemical Reactions Analysis

Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate exhibits potential as a pharmaceutical agent. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound showed promising results in vitro against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory drugs. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's structure allows for interactions that may lead to reduced inflammation and pain relief .

Agricultural Applications

The unique properties of this compound extend to agricultural chemistry, particularly in the development of herbicides and fungicides.

Herbicidal Activity

Studies have indicated that compounds containing the pyrazole moiety can serve as effective herbicides. This compound has shown selective herbicidal activity against certain weed species while being less toxic to crops . This selectivity is crucial for sustainable agricultural practices.

Fungicidal Properties

In addition to herbicidal applications, this compound has been evaluated for its fungicidal activity. Preliminary results suggest effectiveness against common fungal pathogens affecting crops, potentially leading to new formulations that enhance crop yield and quality .

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties.

Polymer Additives

Research indicates that adding pyrazole derivatives can improve the thermal stability and mechanical strength of polymers. The compound's ability to form hydrogen bonds enhances the interfacial adhesion between polymer chains . This application is particularly relevant in industries requiring durable materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Inhibits COX enzymes | |

| Agriculture | Herbicide | Selective action against specific weed species |

| Fungicide | Effective against common fungal pathogens | |

| Material Science | Polymer additive | Improves thermal stability and mechanical strength |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Case Study 2: Agricultural Efficacy

Field trials conducted on various crops demonstrated that formulations containing this compound exhibited over 80% efficacy in controlling specific weed populations compared to untreated controls .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Melting Points : The presence of H-bonding groups (e.g., NH in Compound 2) correlates with higher melting points (141–142°C), whereas alkyl or aryl substituents (e.g., methyl in Compound 3 or phenyl in Compound 7) reduce crystallinity, lowering melting points .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in Compounds 2–3, 7) increase acidity and reactivity. The target compound’s pKa (-5.52) suggests stronger acidity than typical pyrazoles due to the combined effects of Cl and difluoroethyl groups .

- Steric and Lipophilic Effects : Substituting ethyl with methyl (as in the bromo analog, ) reduces ester lipophilicity, while bromine at position 4 increases molar mass and steric hindrance compared to chlorine .

Biological Activity

Ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H5ClF2N2O2

- Molecular Weight : 210.566 g/mol

- CAS Number : 1006486-42-5

- Purity : 95%

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate pyrazole derivatives with difluoroethyl halides. The synthesis typically yields high purity and is well-documented in the literature .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial properties against various strains, including E. coli and S. aureus. In particular, compounds similar to this compound demonstrated comparable effectiveness to standard antibiotics .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in this class have shown up to 85% inhibition of TNF-α at specific concentrations .

- Insecticidal Activity : The compound's structural features suggest potential use as an insecticide. Studies have indicated that similar pyrazole compounds can effectively disrupt calcium signaling in insects, leading to mortality .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key points include:

- Chlorine and Fluorine Substituents : The presence of chlorine and difluoromethyl groups enhances lipophilicity and bioactivity.

- Pyrazole Ring : The pyrazole moiety is critical for biological activity, influencing interactions with biological targets.

Case Studies

- Antimicrobial Testing : A study evaluated various pyrazole derivatives against Klebsiella pneumoniae, showing that modifications in the side chains significantly affected antibacterial potency. This compound showed promising results comparable to existing antibiotics .

- Insecticidal Efficacy : In a comparative study with known insecticides, this compound demonstrated effective insecticidal properties against Plutella xylostella, outperforming some conventional insecticides at lower concentrations .

Q & A

Q. What are the typical synthetic routes for ethyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

Synthesis often involves multi-step processes, such as cyclocondensation reactions between substituted hydrazines and β-keto esters. For example, ethyl 2-cyano-3-ethoxyacrylate may react with hydrazine derivatives under reflux in alcoholic media, followed by halogenation to introduce the chloro group at the 4-position . The 2,2-difluoroethyl substituent is typically introduced via nucleophilic substitution or alkylation under anhydrous conditions. Key parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility in biological assays?

Essential characterization includes:

- Spectroscopic analysis : H/C NMR to confirm substituent positions and purity (e.g., δ ~4.3 ppm for the ethyl ester group) .

- Chromatography : HPLC or GC-MS to assess purity (>95% for pharmacological studies).

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

- Solubility : LogP measurements in solvents like DMSO or ethanol to guide formulation .

Q. What preliminary assays are recommended to evaluate the biological activity of this pyrazole derivative?

Initial screens should include:

- In vitro enzymatic inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria or fungi (MIC values) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

The difluoroethyl group enhances metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes. Fluorine’s electronegativity also increases lipophilicity (logP ~2.5), improving membrane permeability. Comparative studies with ethyl or methyl analogs show prolonged half-life in plasma (e.g., t₁/₂ = 4.2 vs. 1.8 hours in rodent models) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies often arise from assay variability or impurities. Solutions include:

- Standardized protocols : Use common reference compounds (e.g., positive controls like ciprofloxacin for antimicrobial assays) .

- Structural validation : Single-crystal X-ray diffraction to confirm regiochemistry and rule out isomer contamination .

- Dose-response curves : EC₅₀/IC₅₀ comparisons across multiple studies to identify potency thresholds .

Q. How can computational modeling predict the binding interactions of this compound with target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. For example, the chloro and difluoroethyl groups may form halogen bonds with catalytic lysine residues in kinases. Density functional theory (DFT) calculations further optimize substituent electronic profiles .

Q. What advanced techniques optimize the scalability of its synthesis for preclinical studies?

- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions during cyclocondensation .

- Catalytic halogenation : Pd-catalyzed C–H activation for regioselective chlorination .

- Green chemistry : Solvent-free mechanochemical synthesis to reduce waste .

Q. How do researchers address the lack of toxicity data for this compound in early-stage studies?

- In silico toxicology : Tools like ProTox-II predict hepatotoxicity or mutagenicity based on structural alerts .

- In vitro genotoxicity : Ames test or comet assay to assess DNA damage .

- Acute toxicity : OECD Guideline 423 in rodent models to determine LD₅₀ .

Structural and Mechanistic Questions

Q. What crystallographic data are available to elucidate the compound’s conformation and reactivity?

Single-crystal X-ray studies of analogs (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-pyrazole-3-carboxylate) reveal bond lengths (C–Cl: 1.73 Å) and dihedral angles (~15° between pyrazole and ester groups), suggesting planar geometry favorable for π-π stacking in protein binding .

Q. Can this compound serve as a precursor for novel metal-organic frameworks (MOFs) or catalysts?

The pyrazole ring’s nitrogen atoms can coordinate to transition metals (e.g., Cu²⁺ or Pd⁰), enabling applications in heterogeneous catalysis. For example, Pd-pyrazole complexes show efficacy in Suzuki-Miyaura cross-coupling reactions .

Cross-Disciplinary Applications

Q. How does this compound compare to FDA-approved drugs with pyrazole cores (e.g., Celecoxib) in terms of scaffold versatility?

Unlike Celecoxib’s sulfonamide group, the difluoroethyl and ester moieties offer distinct electronic and steric profiles, enabling diversification via hydrolysis (to carboxylic acids) or amidation. This flexibility supports development of prodrugs or targeted delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.